Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate is an organic compound with a complex structure that includes a cyclohexane ring, an ester functional group, and several substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate typically involves multiple steps. One common method includes the esterification of a cyclohexanone derivative with ethyl acetate under acidic conditions. The reaction may require a catalyst such as sulfuric acid to proceed efficiently. The reaction conditions often involve refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate can be compared with similar compounds such as:
- Ethyl 4-(1,1-dimethylethyl)-2-oxocyclohexaneacetate
- Methyl 5-(1,1-dimethylethyl)-2-oxocyclohexaneacetate
- Propyl 5-(1,1-dimethylethyl)-2-oxocyclohexaneacetate
These compounds share similar structural features but differ in the alkyl groups attached to the ester functional group. The differences in alkyl groups can influence the compounds’ reactivity, solubility, and biological activity .
Eigenschaften
CAS-Nummer |
94022-65-8 |
---|---|
Molekularformel |
C15H26O3 |
Molekulargewicht |
254.36 g/mol |
IUPAC-Name |
ethyl 2-(5-tert-butyl-2-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C15H26O3/c1-6-18-14(17)10(2)12-9-11(15(3,4)5)7-8-13(12)16/h10-12H,6-9H2,1-5H3 |
InChI-Schlüssel |
ZOZQCTPXDUIFGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C1CC(CCC1=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.